5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed by reacting the corresponding acid chloride with an amine.
Chlorobenzyl Substitution: The 4-chlorobenzyl groups can be introduced through alkylation reactions using 4-chlorobenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, known for its stability and biological activity.
4-chlorobenzyl derivatives: Compounds with similar substituents that may exhibit comparable biological properties.
Uniqueness
5-amino-N,1-bis(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both amino and carboxamide groups, along with the 4-chlorobenzyl substituents. This combination of functional groups may confer distinct pharmacological properties and reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-13-5-1-11(2-6-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-7-14(19)8-4-12/h1-8H,9-10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFADVKFVFIVYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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